molecular formula C12H7ClF3NO3 B13709416 Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate

Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate

Cat. No.: B13709416
M. Wt: 305.63 g/mol
InChI Key: VVLZPOJUVRCMAO-UHFFFAOYSA-N
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Description

Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a chloro and trifluoromethyl group attached to the phenyl ring, which is further connected to the isoxazole ring through a carboxylate group. The unique structural features of this compound make it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate can be compared with other similar compounds such as:

The unique structural features of this compound, such as the presence of both chloro and trifluoromethyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H7ClF3NO3

Molecular Weight

305.63 g/mol

IUPAC Name

methyl 5-[4-chloro-3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H7ClF3NO3/c1-19-11(18)9-5-10(20-17-9)6-2-3-8(13)7(4-6)12(14,15)16/h2-5H,1H3

InChI Key

VVLZPOJUVRCMAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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